Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate CAS 1227572-19-1
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate CAS 1227572-19-1
An In-depth Technical Guide to Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1): Synthesis, Predicted Properties, and Potential Applications for the Research Scientist
Authored by a Senior Application Scientist
Disclaimer: Direct and specific experimental data for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate with CAS number 1227572-19-1 is limited in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on the synthesis of its core chemical scaffold, established principles of organic chemistry for its subsequent functionalization, and an expert analysis of the potential biological significance of this molecule by drawing parallels with structurally related and well-characterized pyridine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this and similar chemical entities.
Introduction: Unveiling a Novel Pyridine Derivative
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate represents a specific, yet largely unexplored, iteration of this important heterocyclic family. The presence of a hydroxyl group, a methyl group, and a carboxylate ester on the pyridine core suggests a molecule with the potential for diverse chemical modifications and a range of biological interactions.
This guide will navigate the synthetic pathways to access this molecule, starting from its foundational precursor, 2-hydroxy-5-methylpyridine. We will then explore its predicted physicochemical properties and delve into its potential applications by examining the established biological activities of analogous compounds.
Synthesis of the Core Scaffold: 2-Hydroxy-5-methylpyridine
The synthesis of the 2-hydroxy-5-methylpyridine core is a critical first step. A common and effective method involves the diazotization of 2-amino-5-methylpyridine, followed by hydrolysis.[3]
Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyridine[3]
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Preparation of the Reaction Mixture: In a two-necked round-bottomed flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-methylpyridine (1 equivalent) in an aqueous solution of sulfuric acid. Cool the mixture to below 0°C in an ice-acetone bath.
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Diazotization: While maintaining the temperature between 0-5°C, slowly add a solution of sodium nitrite (NaNO₂) in water. The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
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Hydrolysis: After the addition of sodium nitrite is complete, stir the reaction mixture at 0°C for an additional 45 minutes. Subsequently, heat the mixture to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt to the desired hydroxyl group.
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Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it to a pH of 6.5-7.0 with a 50% w/w aqueous solution of sodium hydroxide (NaOH). Heat the neutralized mixture to 60°C and extract the product with ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from ethyl acetate to yield 2-hydroxy-5-methylpyridine as a white crystalline solid.
Carboxylation and Esterification: Towards the Target Molecule
Hypothetical Workflow for Synthesis
Caption: Hypothetical inhibition of a kinase signaling pathway.
General Protocol for Biological Activity Screening
For researchers wishing to investigate the biological activities of Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate, a general screening protocol is outlined below.
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Compound Preparation: Dissolve the synthesized and purified compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
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Antimicrobial Assay (Broth Microdilution):
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Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.
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Inoculate the wells with a standardized suspension of the test bacteria or fungi.
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Incubate the plate under appropriate conditions.
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Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the compound that prevents visible microbial growth.
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Cytotoxicity Assay (MTT Assay):
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Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of the compound.
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After a specified incubation period, add MTT reagent to the wells.
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Solubilize the resulting formazan crystals and measure the absorbance to determine cell viability.
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Anti-inflammatory Assay (LPS-stimulated Macrophages):
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Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compound.
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Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using ELISA.
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Conclusion and Future Directions
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate (CAS 1227572-19-1) is a novel chemical entity with a scarcity of published data. However, based on the well-established chemistry and biology of the pyridine scaffold, it represents a promising starting point for further investigation. The synthetic pathways outlined in this guide provide a roadmap for its preparation, and the analysis of structurally related compounds suggests a range of potential biological activities that warrant exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening of its biological properties to unlock its full potential in drug discovery and other applications.
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